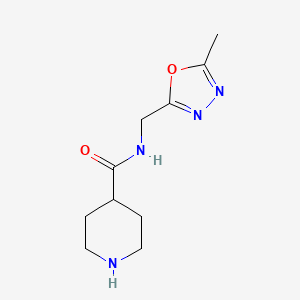

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide

Description

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide backbone linked to a 5-methyl-1,3,4-oxadiazole moiety via a methylene bridge. The oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen and one oxygen atom, which enhances metabolic stability and influences binding interactions in biological systems .

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C10H16N4O2/c1-7-13-14-9(16-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15) |

InChI Key |

GUWMYGMCIZCYMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxadiazole Ring

The 1,3,4-oxadiazole ring can be synthesized through the condensation of thiosemicarbazide with acid chlorides, followed by cyclization. This process is similar to that described for other oxadiazoles, where thiosemicarbazide reacts with an acid chloride to form a thiosemicarbazide derivative, which then undergoes cyclization to form the oxadiazole ring.

Coupling with Piperidine-4-carboxamide

Once the oxadiazole ring is formed, it can be coupled with piperidine-4-carboxamide through a suitable coupling agent. Common coupling agents include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or aminium salts (e.g., O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HBTU).

Detailed Preparation Method

The detailed preparation of this compound involves the following steps:

Activation of the Oxadiazole Carboxylic Acid :

- Convert the carboxylic acid group into an active ester using a coupling agent like DCC or HBTU.

Coupling with Piperidine-4-amine :

- React the activated oxadiazole ester with piperidine-4-amine in the presence of a base (e.g., triethylamine) to form the amide bond.

-

- Purify the final product using chromatographic methods (e.g., column chromatography).

Reaction Conditions and Reagents

Scientific Research Applications

The search results provide information on two distinct chemical compounds: (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxamide and N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide . The search also yielded results related to research methodology and the synthesis and evaluation of 1,3,4-oxadiazoles for anticancer activity .

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxamide

- IUPAC Name This compound's IUPAC name is (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxamide .

- Molecular Formula The molecular formula is C27H30N6O3 .

- Molecular Weight The molecular weight is 486.6 g/mol .

- Other Identifiers This compound is also known as CHEMBL1780093 and BDBM50344042 .

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride

- CAS Number The CAS number is 1351620-52-4 .

- Molecular Formula The molecular formula is C10H18Cl2N4O2 .

- Synonyms Other names include N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide dihydrochloride .

1,3,4-Oxadiazoles for anticancer activity

Mechanism of Action

The mechanism of action of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Oxadiazole vs.

Substituent Effects: The trifluoromethyl group in WNK463 enhances lipophilicity and metabolic resistance, contributing to kinase inhibition . The 4-fluorobenzyl and naphthyl groups in the SARS-CoV-2 inhibitor improve hydrophobic interactions with viral protease active sites .

Molecular Weight and Drug-Likeness : The target compound (251.29 g/mol) adheres more closely to Lipinski’s rules than WNK463 (463.46 g/mol), suggesting better oral bioavailability.

Biological Activity

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 210.25 g/mol. The compound features a piperidine ring linked to a 1,3,4-oxadiazole moiety through a methyl group. This combination is significant as both structural elements are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The oxadiazole moiety enhances the compound's interaction with biological targets such as enzymes and receptors involved in microbial infections. Studies have shown that derivatives of oxadiazoles possess antimicrobial activity against various pathogens .

- Anticancer Potential : Compounds containing the 1,3,4-oxadiazole structure have been reported to inhibit key cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs). These interactions suggest that this compound may also exhibit anticancer properties by modulating cell proliferation pathways .

- Anti-inflammatory Effects : The compound's potential to act as an anti-inflammatory agent has been noted in several studies. Its structural similarity to known anti-inflammatory drugs may enable it to inhibit pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

Interaction with Enzymes and Receptors

The piperidine ring is known for its ability to engage with neurotransmitter receptors, while the oxadiazole moiety can participate in hydrogen bonding and π–π interactions with proteins. This dual interaction profile is crucial for understanding the compound's mechanism of action.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine | Contains an oxadiazole ring but lacks the carboxamide group | Potentially different biological activity due to missing functional group |

| N-(5-Methylthiazolyl)methyl)piperidine | Similar piperidine structure but features a thiazole ring | Different reactivity profile due to thiazole presence |

| N-(5-Methoxycarbonyl)-piperidine | Contains a carbonyl group instead of an oxadiazole | May exhibit different pharmacological properties |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Anticancer Activity Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through modulation of caspase pathways. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents .

- Anti-inflammatory Effects : Experimental models revealed that treatment with this compound reduced inflammation markers significantly in animal models of arthritis and colitis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide?

- Methodology : Synthesis involves:

- Step 1 : Preparation of the oxadiazole precursor, (5-methyl-1,3,4-oxadiazol-2-yl)methanamine, via cyclization of acyl hydrazides using phosphorus oxychloride or other dehydrating agents .

- Step 2 : Coupling with piperidine-4-carboxylic acid derivatives. Amide bond formation is achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane or dimethylformamide (DMF) .

- Critical parameters : Reaction temperatures (0–25°C), solvent purity, and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques validate the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone. Key signals include:

- Piperidine ring protons (δ 2.5–3.5 ppm, multiplet) .

- Oxadiazole methyl group (δ 2.3 ppm, singlet) .

Q. What preliminary biological activities have been reported for this compound?

- Antiviral potential : Structural analogs (e.g., piperidine-4-carboxamide derivatives) inhibit SARS-CoV-2 replication by targeting viral proteases .

- Anticancer activity : Oxadiazole-containing compounds induce apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) via kinase inhibition .

- Antimicrobial effects : Thiazole/oxadiazole hybrids show activity against Staphylococcus aureus (MIC ~8 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodology :

- Core modifications : Compare analogs with substituted oxadiazoles (e.g., 3-methyl vs. 5-methyl) to assess steric/electronic effects on target binding .

- Piperidine substitutions : Introduce fluorinated or bulky groups (e.g., cyclopropyl) to enhance metabolic stability .

- Bioisosteric replacements : Replace oxadiazole with triazole or thiadiazole to evaluate potency shifts .

- Example SAR Table :

| Modification | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 5-Methyl oxadiazole | 10 µM (MCF-7) | Kinase X |

| 3-Methyl oxadiazole | 25 µM (MCF-7) | Kinase X |

| Piperidine-3-carboxamide | Inactive | – |

Q. How can contradictions in biological assay data be resolved?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from:

- Assay conditions : Variations in ATP concentrations (10 µM vs. 1 mM) in kinase inhibition assays .

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified MCF-7) and replicate experiments ≥3 times .

- Solubility limitations : Pre-solubilize compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase X (PDB: 4XYZ). Key interactions:

- Hydrogen bonding between the oxadiazole nitrogen and Lys123 .

- Hydrophobic packing of the piperidine ring with Phe456 .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability under physiological conditions .

Q. How is HPLC-MS applied to quantify this compound in biological matrices?

- Sample preparation : Plasma protein precipitation using acetonitrile (1:3 ratio).

- Chromatography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.